molecular formula C17H25N7O3 B12715699 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(5-(2-(diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)ethyl)- CAS No. 88338-07-2

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(5-(2-(diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)ethyl)-

Cat. No.: B12715699
CAS No.: 88338-07-2
M. Wt: 375.4 g/mol
InChI Key: PEQNJDXSAFQTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(5-(2-(diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)ethyl)- involves multiple stepsThe final step involves the attachment of the oxadiazole moiety through a series of reactions, including alkylation and cyclization . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(5-(2-(diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)ethyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(5-(2-(diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)ethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(5-(2-(diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxadiazole moiety plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-(5-(2-(diethylamino)ethyl)-1,2,4-oxadiazol-3-yl)ethyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

88338-07-2

Molecular Formula

C17H25N7O3

Molecular Weight

375.4 g/mol

IUPAC Name

7-[2-[5-[2-(diethylamino)ethyl]-1,2,4-oxadiazol-3-yl]ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H25N7O3/c1-5-23(6-2)9-8-13-19-12(20-27-13)7-10-24-11-18-15-14(24)16(25)22(4)17(26)21(15)3/h11H,5-10H2,1-4H3

InChI Key

PEQNJDXSAFQTSZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1=NC(=NO1)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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